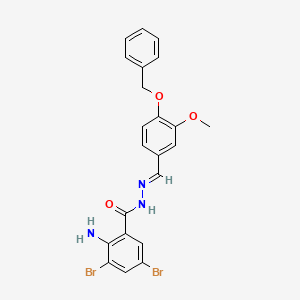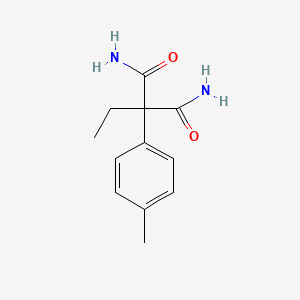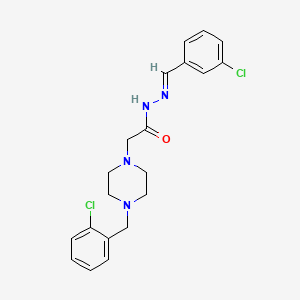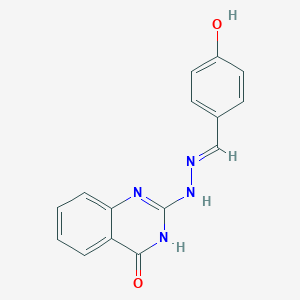![molecular formula C29H26N4S B11973773 4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine](/img/structure/B11973773.png)
4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a biphenyl group, and a thieno[2,3-d]pyrimidine core
准备方法
The synthesis of 4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-benzylpiperazine with a biphenyl derivative, followed by cyclization with a thieno[2,3-d]pyrimidine precursor. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or biphenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases such as cancer, neurological disorders, and infectious diseases.
Industry: The compound’s chemical properties make it valuable in the development of materials with specific functionalities, such as polymers, coatings, and catalysts.
作用机制
The mechanism of action of 4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to specific domains, leading to changes in cellular signaling and physiological responses.
相似化合物的比较
4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine can be compared to other compounds with similar structural features, such as:
4-(4-benzyl-1-piperazinyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine: This compound shares the thieno[2,3-d]pyrimidine core but differs in the substitution pattern, leading to variations in chemical reactivity and biological activity.
2-(4-benzyl-1-piperazinyl)-1-(1,1’-biphenyl)-4-ylethanone dimethanesulfonate: This compound has a similar piperazine and biphenyl structure but includes additional functional groups that influence its properties and applications.
The uniqueness of 4-(4-benzyl-1-piperazinyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine lies in its specific combination of structural elements, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C29H26N4S |
|---|---|
分子量 |
462.6 g/mol |
IUPAC 名称 |
4-(4-benzylpiperazin-1-yl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H26N4S/c1-3-7-22(8-4-1)19-32-15-17-33(18-16-32)28-27-26(20-34-29(27)31-21-30-28)25-13-11-24(12-14-25)23-9-5-2-6-10-23/h1-14,20-21H,15-19H2 |
InChI 键 |
PIXMRJMMBWHQHV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973709.png)
![9-Bromo-5-(2-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973715.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973723.png)

![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11973738.png)

![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11973770.png)

